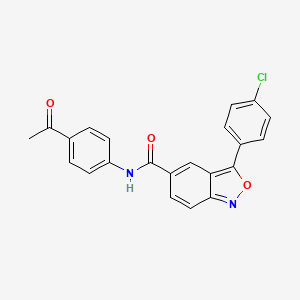![molecular formula C23H25ClN4O3S B11450514 1-Amino-N-(3-chlorophenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide](/img/structure/B11450514.png)
1-Amino-N-(3-chlorophenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The pyrano ring can be introduced by reacting the thieno[2,3-B]pyridine intermediate with appropriate reagents under controlled conditions. This step often involves the use of strong acids or bases to facilitate ring closure.
Functionalization:
- The introduction of functional groups such as the amino group, chlorophenyl group, and morpholinyl group is achieved through substitution reactions. These reactions typically require specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-N-(3-chlorophenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Thieno[2,3-B]pyridine Core:
- Starting with a thiophene derivative, the core structure is formed through cyclization reactions. For example, heating thiophene-2-carboxamides in formic acid can yield thieno[2,3-B]pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-N-(3-chlorophenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, alkyl, or acyl groups.
Scientific Research Applications
1-Amino-N-(3-chlorophenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of phosphoinositide-specific phospholipase C-γ (PLC-γ), an enzyme linked to cell motility and cancer cell proliferation . The compound binds to the active site of the enzyme, blocking its activity and thereby affecting cellular processes like migration and invasion.
Comparison with Similar Compounds
Thieno[2,3-B]pyridine Derivatives: These compounds share the core thieno[2,3-B]pyridine structure and exhibit similar biological activities.
Pyrano[4,3-D]thieno Derivatives: Compounds with similar pyrano and thieno ring systems, used in various medicinal chemistry applications.
Uniqueness: 1-Amino-N-(3-chlorophenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit PLC-γ and its potential therapeutic applications in cancer research set it apart from other similar compounds .
Properties
Molecular Formula |
C23H25ClN4O3S |
|---|---|
Molecular Weight |
473.0 g/mol |
IUPAC Name |
3-amino-N-(3-chlorophenyl)-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraene-4-carboxamide |
InChI |
InChI=1S/C23H25ClN4O3S/c1-23(2)11-15-16(12-31-23)20(28-6-8-30-9-7-28)27-22-17(15)18(25)19(32-22)21(29)26-14-5-3-4-13(24)10-14/h3-5,10H,6-9,11-12,25H2,1-2H3,(H,26,29) |
InChI Key |
HDWBAORSRFVPRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC3=C2C(=C(S3)C(=O)NC4=CC(=CC=C4)Cl)N)N5CCOCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11450433.png)
![6-(2-chlorobenzyl)-3-[(3-chloro-4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11450436.png)

![2,2-dimethyl-N-{2-phenyl-1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11450442.png)
![3,4,5-trimethoxy-N-{3-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}benzamide](/img/structure/B11450445.png)
![6-(4-bromophenyl)-3-(2-methoxyethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11450447.png)
![7-chloro-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B11450449.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B11450454.png)

![N-{[4-(2,5-Dimethylphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B11450466.png)
![2-Methoxyethyl 4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11450479.png)
![N-(2,6-dimethylphenyl)-7-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11450486.png)
![5-benzylsulfanyl-4-(4-ethoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11450493.png)
![7-methyl-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11450509.png)
